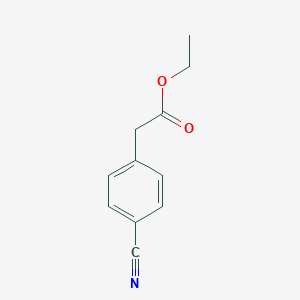

Ethyl 2-(4-cyanophenyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-cyanophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEWKWBIPMKGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299465 | |

| Record name | ethyl 2-(4-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1528-41-2 | |

| Record name | 1528-41-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(4-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(4-cyanophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(4-cyanophenyl)acetate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-cyanophenyl)acetate is a valuable organic intermediate characterized by the presence of a reactive ester functional group and a cyano-substituted aromatic ring. This strategic combination of functionalities makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development. Detailed experimental protocols for its preparation are presented, along with a compilation of its known physical and chemical characteristics.

Chemical Properties and Data

This compound is a stable compound under standard conditions. The presence of the ester group allows for facile hydrolysis or transesterification, while the cyano group can be converted to other functional groups such as amines or carboxylic acids, highlighting its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1528-41-2 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [2] |

| Physical State | Solid or colorless to pale yellow liquid | [1][3] |

| Melting Point | 90-94 °C | [4] |

| Boiling Point | 305 °C | [4] |

| Density | 1.11 g/cm³ | [4] |

| Flash Point | 141 °C | [4] |

| Solubility | Soluble in ethanol and ether; limited solubility in water. | [3] |

| InChI | 1S/C11H11NO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7H2,1H3 | [1] |

| SMILES | CCOC(=O)Cc1ccc(cc1)C#N | [3] |

Table 2: Predicted Spectral Data for this compound

| Spectrum Type | Predicted Peaks |

| ¹H NMR | (Based on ethyl acetate and other phenylacetates)- Triplet, ~1.2 ppm (3H, -CH₃ of ethyl)- Quartet, ~4.1 ppm (2H, -CH₂ of ethyl)- Singlet, ~3.7 ppm (2H, benzylic -CH₂)- Two doublets, ~7.4 and ~7.6 ppm (4H, aromatic protons) |

| ¹³C NMR | (Based on ethyl acetate and other cyanophenyl compounds)- ~14 ppm (-CH₃ of ethyl)- ~40 ppm (benzylic -CH₂)- ~61 ppm (-CH₂ of ethyl)- ~110-118 ppm (quaternary carbon of CN and aromatic C-CN)- ~129-132 ppm (aromatic CH)- ~135-140 ppm (quaternary aromatic carbon)- ~170 ppm (C=O of ester) |

| IR (Infrared) | (Based on related structures)- ~2230 cm⁻¹ (C≡N stretch)- ~1735 cm⁻¹ (C=O ester stretch)- ~1600, 1500 cm⁻¹ (C=C aromatic ring stretches)- ~1200-1300 cm⁻¹ (C-O ester stretch)- ~2900-3000 cm⁻¹ (C-H aliphatic stretches)- ~3000-3100 cm⁻¹ (C-H aromatic stretches) |

| Mass Spec (MS) | (Predicted m/z for common adducts)- [M+H]⁺: 190.08626- [M+Na]⁺: 212.06820- [M-H]⁻: 188.07170 |

Synthesis of this compound

There are two primary and reliable methods for the synthesis of this compound.

Method 1: Fischer Esterification of 4-Cyanophenylacetic Acid

This method involves the acid-catalyzed reaction of 4-cyanophenylacetic acid with ethanol. It is a straightforward and common laboratory procedure for ester synthesis.

Caption: Fischer Esterification Workflow.

Experimental Protocol (Adapted from the synthesis of Mthis compound):

-

Reaction Setup: To an ice-cold solution of 4-cyanophenylacetic acid (1 equivalent) in absolute ethanol, slowly add thionyl chloride (1.5 equivalents) dropwise while stirring. Alternatively, concentrated sulfuric acid can be used as a catalyst.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12 hours or gently reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (pH ~8). Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Method 2: Cyanation of Ethyl 4-bromophenylacetate

This synthetic route involves a nucleophilic substitution reaction where the bromide on the aromatic ring is displaced by a cyanide group. This method is particularly useful when the corresponding bromo-precursor is readily available.

Caption: Cyanation Reaction Workflow.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, charge ethyl 4-bromophenylacetate (1 equivalent), copper(I) cyanide (1.2-1.5 equivalents), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction: Heat the reaction mixture to reflux (typically 150-200 °C) and maintain for several hours. Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into a stirred aqueous solution of ferric chloride or ammonium chloride to complex with the copper salts.

-

Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate or toluene.

-

Washing and Drying: Combine the organic layers and wash sequentially with dilute ammonium hydroxide, water, and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Concentration and Purification: Filter and concentrate the organic solution under reduced pressure. Purify the resulting residue by column chromatography or recrystallization to afford this compound.[4]

Applications in Drug Development

The 4-cyanophenyl moiety is a recognized pharmacophore in medicinal chemistry, often utilized for its ability to engage in favorable interactions with biological targets and for its metabolic stability. While specific, widespread applications of this compound in marketed drugs are not extensively documented, its role as a key intermediate is significant.

The cyanophenyl group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions. Its linear geometry allows it to probe narrow binding pockets in enzymes and receptors. Furthermore, the nitrile group is often used as a bioisostere for other functional groups, such as a carboxylate or a halogen atom, to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Potential Therapeutic Areas:

-

Enzyme Inhibition: The cyanophenyl fragment is found in various enzyme inhibitors. For instance, it is a component of molecules designed to inhibit farnesyltransferase, an enzyme implicated in the Ras signaling pathway, which is often dysregulated in cancers.[5]

-

Receptor Modulation: The electronic properties of the cyano group can influence the binding affinity and selectivity of ligands for various receptors.

-

Scaffold for Library Synthesis: this compound serves as a versatile starting material for the synthesis of compound libraries for high-throughput screening. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides.

Caption: Synthetic Utility in Library Synthesis.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in the field of drug discovery and development. Its well-defined synthesis routes and the strategic placement of its functional groups make it an attractive starting material for the creation of diverse molecular scaffolds. Further exploration of its utility in the synthesis of novel therapeutic agents is warranted.

References

The Pivotal Role of Ethyl 2-(4-cyanophenyl)acetate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(4-cyanophenyl)acetate has emerged as a critical and versatile building block in the synthesis of a variety of pharmacologically active compounds. Its unique chemical structure, featuring a reactive ester group and a cyano-substituted aromatic ring, makes it an ideal starting material for the construction of complex heterocyclic systems that are central to the activity of numerous modern therapeutics. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a particular focus on its role in the development of Prolyl Hydroxylase Domain (PHD) inhibitors for the treatment of anemia and Factor Xa (FXa) inhibitors for anticoagulation therapy.

This compound in the Synthesis of Prolyl Hydroxylase Domain (PHD) Inhibitors

The hypoxia-inducible factor (HIF) signaling pathway is a crucial cellular mechanism for responding to low oxygen levels (hypoxia).[1][2][3] Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1][4] In hypoxic conditions, PHD activity is diminished, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the genome, activating the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism.[2][5]

Inhibition of PHD enzymes mimics a hypoxic state, leading to the stabilization of HIF-α and the subsequent up-regulation of genes such as erythropoietin (EPO). This has made PHD inhibitors a promising therapeutic strategy for the treatment of anemia, particularly in patients with chronic kidney disease.[6]

This compound serves as a key starting material in the synthesis of potent PHD inhibitors, such as 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide derivatives.

Data Presentation: In Vitro Activity of Representative PHD Inhibitors

While specific IC50 values for the 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide derivatives synthesized directly from this compound are not publicly available in the reviewed literature, the following table presents data for other well-characterized, structurally related pyrazole-based PHD inhibitors to provide a benchmark for activity.

| Compound Name | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference(s) |

| Vadadustat | 15.36 | 11.83 | 7.63 | [7] |

| Daprodustat | 3.5 | 22.2 | 5.5 | [7] |

| Roxadustat | - | 591 | - | [7] |

| Molidustat | 480 | 280 | 450 | [7] |

| JNJ-42041935 | pK(I) = 7.3-7.9 (for all isoforms) | pK(I) = 7.3-7.9 (for all isoforms) | pK(I) = 7.3-7.9 (for all isoforms) | [8] |

Experimental Protocols

A general synthetic route to this class of compounds, as described in patent literature, initiates with the reaction of this compound. The process involves the formation of a pyrazole ring system, followed by coupling with a nicotinamide moiety.

This protocol outlines a homogenous, high-throughput assay to measure the inhibition of PHD2 activity.[1]

Materials:

-

Recombinant human PHD2 enzyme

-

Biotinylated HIF-1α peptide substrate

-

AlphaLISA Acceptor beads (e.g., anti-hydroxylated HIF-1α antibody-coated)

-

Streptavidin-coated Donor beads

-

Assay buffer (e.g., HEPES buffer containing FeSO₄, ascorbate, and α-ketoglutarate)

-

Test compounds (dissolved in DMSO)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add the PHD2 enzyme, biotinylated HIF-1α substrate, and test compound to the microplate wells.

-

Initiate the enzymatic reaction by adding the co-substrates (FeSO₄, ascorbate, and α-ketoglutarate).

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and the AlphaLISA Acceptor beads.

-

Add the Streptavidin-coated Donor beads.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis: The AlphaScreen signal is inversely proportional to the PHD2 activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

This compound in the Synthesis of Factor Xa Inhibitors

The blood coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot. Factor Xa (FXa) is a serine protease that plays a pivotal role in this cascade, sitting at the convergence of the intrinsic and extrinsic pathways.[9] FXa is responsible for the conversion of prothrombin to thrombin, which in turn cleaves fibrinogen to fibrin.[9] Due to its central role, FXa has become a key target for the development of anticoagulant drugs for the prevention and treatment of thromboembolic disorders.[9]

This compound is a precursor to a key intermediate in the synthesis of Apixaban (Eliquis®), a highly potent, selective, and orally bioavailable direct inhibitor of FXa.[2][10][11]

Data Presentation: In Vitro and In Vivo Activity of Apixaban

| Parameter | Value | Species | Reference(s) |

| Ki (Factor Xa) | 0.08 nM | Human | [2][12] |

| 0.16 nM | Rabbit | [2] | |

| 1.3 nM | Rat | [2] | |

| 1.7 nM | Dog | [2] | |

| IC₅₀ (Free Factor Xa) | - | - | - |

| IC₅₀ (Thrombus-associated FXa) | 1.3 nM | Human | [2] |

| IC₅₀ (Thrombin Generation) | 50 nM (rate) | Human | [2] |

| 100 nM (peak) | Human | [2] | |

| Oral Bioavailability | ~50% | Human | [13] |

Experimental Protocols

The synthesis of Apixaban is a multi-step process. A key intermediate, ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, which can be synthesized from precursors related to this compound, is reacted with another heterocyclic intermediate to construct the core pyrazolopyridine scaffold of Apixaban.[10][11] The final step typically involves the amidation of the ester group to form the carboxamide of Apixaban.[3]

This assay is used to determine the activity of FXa inhibitors in plasma.

Materials:

-

Citrated platelet-poor plasma (PPP) from patients or spiked with the test compound

-

Factor Xa reagent

-

Chromogenic substrate specific for Factor Xa

-

Assay buffer

-

96-well microplates

-

Microplate reader

Procedure:

-

Dilute the patient plasma sample with the assay buffer.

-

Add a known amount of Factor Xa to the diluted plasma. The FXa inhibitor in the plasma will form a complex with some of the added FXa.

-

Incubate the mixture for a specific time to allow for the inhibition reaction to occur.

-

Add the chromogenic substrate. The residual, uninhibited Factor Xa will cleave the substrate, releasing a colored product.

-

Measure the absorbance of the colored product at a specific wavelength using a microplate reader.

-

The amount of color produced is inversely proportional to the activity of the FXa inhibitor in the sample.

-

Quantify the inhibitor's activity by comparing the absorbance to a standard curve generated with known concentrations of the inhibitor.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry, enabling the efficient synthesis of complex and potent drug molecules. Its application in the development of both PHD inhibitors and Factor Xa inhibitors highlights its significance in addressing major therapeutic needs in the treatment of anemia and thromboembolic disorders. The continued exploration of derivatives of this compound is likely to yield further novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis method of Apixaban_Chemicalbook [chemicalbook.com]

- 4. Apixaban inhibition of factor Xa: Microscopic rate constants and inhibition mechanism in purified protein systems and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. data.epo.org [data.epo.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apixaban, an oral, direct factor Xa inhibitor: single dose safety, pharmacokinetics, pharmacodynamics and food effect in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN103896940A - Synthetic method of Apixaban - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Reactions and Derivatives of Ethyl 2-(4-cyanophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(4-cyanophenyl)acetate is a versatile organic intermediate characterized by an ester functional group and a cyanophenyl moiety.[1][2] Its chemical structure, featuring a reactive methylene group, a nitrile, and an ester, allows for a diverse range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science.[3][4] This technical guide provides a comprehensive overview of the core chemical reactions, derivatives, and experimental protocols associated with this compound, with a focus on its applications in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1528-41-2 | [1] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| Appearance | Colorless to pale yellow solid or liquid | [1] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water | [1] |

| Synonyms | 4-Cyanophenylacetic acid ethyl ester, Ethyl 4-cyanophenylacetate | [1] |

Core Chemical Reactions

This compound undergoes several key chemical reactions, primarily involving its ester, nitrile, and active methylene functionalities. These reactions are instrumental in the synthesis of a wide array of derivatives.

Hydrolysis of the Ester Group

The ester group of this compound can be readily hydrolyzed under both acidic and basic conditions to yield 4-cyanophenylacetic acid. This carboxylic acid derivative is a valuable precursor for further chemical modifications.[1]

Acid-Catalyzed Hydrolysis:

General Experimental Protocol (Adapted): A mixture of this compound, water, and a strong acid such as sulfuric acid or hydrochloric acid is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, 4-cyanophenylacetic acid, is isolated by extraction and purified by recrystallization.

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis is a common method for the conversion of esters to carboxylic acids. A detailed protocol for the hydrolysis of a structurally related compound, ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, in the synthesis of Febuxostat, provides a reliable template.[6]

Experimental Protocol (Analogous to Febuxostat Synthesis):

-

Dissolve this compound (1 equivalent) in a suitable solvent such as n-butanol.

-

Add an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the reaction mixture to 35-40°C and stir for 1-2 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid to a pH of 1-2 to precipitate the carboxylic acid.

-

Filter the solid, wash with a mixture of n-butanol and water, and dry under vacuum to yield 4-cyanophenylacetic acid.

| Hydrolysis Condition | Reagents | Typical Yield | Reference(s) |

| Acid-Catalyzed | H₂SO₄ or HCl, H₂O | Not Reported | [5] |

| Base-Catalyzed | NaOH, H₂O | >90% (by analogy) |

Reduction of the Nitrile Group

The cyano group of this compound can be reduced to a primary amine, yielding ethyl 2-(4-aminomethylphenyl)acetate. This transformation is typically achieved through catalytic hydrogenation.

Catalytic Hydrogenation:

Common catalysts for the reduction of nitriles include Raney Nickel and Palladium on carbon (Pd/C).[7][8] The reaction is typically carried out under a hydrogen atmosphere.

General Experimental Protocol (Catalytic Hydrogenation):

-

In a high-pressure reactor, dissolve this compound in a suitable solvent (e.g., ethanol, methanol).

-

Add a catalytic amount of Raney Nickel or 5-10% Pd/C.

-

Pressurize the reactor with hydrogen gas (pressure and temperature will vary depending on the catalyst and substrate).

-

Stir the reaction mixture at the set temperature and pressure until the reaction is complete (monitored by TLC or GC).

-

After cooling and depressurizing the reactor, filter the catalyst.

-

Evaporate the solvent from the filtrate to obtain the crude ethyl 2-(4-aminomethylphenyl)acetate, which can be further purified by chromatography or distillation.

| Catalyst | Reagents | Conditions | Yield | Reference(s) |

| Raney Nickel | H₂, Ethanol | Room temperature to 50°C, H₂ pressure | Good to excellent (by analogy) | [9][10] |

| Palladium on Carbon (Pd/C) | H₂, Solvent | Varies | Good to excellent (by analogy) | [8] |

A workflow for a typical catalytic hydrogenation is depicted below:

Cyclization Reactions for Heterocycle Synthesis

The active methylene group and the nitrile functionality of this compound make it a key precursor for the synthesis of various heterocyclic compounds, particularly pyrazoles and pyridazines. These reactions often proceed through initial condensation followed by cyclization.

Synthesis of Pyrazole Derivatives:

Reaction with hydrazine or its derivatives can lead to the formation of pyrazolone derivatives. A general procedure involves the condensation of the ester with hydrazine, followed by cyclization.[11][12]

Experimental Protocol (Adapted from Ethyl Cyanoacetate): [12]

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add this compound followed by hydrazine hydrate.

-

Heat the mixture under reflux for several hours.

-

After cooling, remove the ethanol under reduced pressure.

-

Dissolve the residue in water and extract with an organic solvent to remove impurities.

-

Acidify the aqueous layer with acetic acid to precipitate the pyrazolone derivative.

-

Filter, wash, and dry the product.

Synthesis of Pyridazine Derivatives:

While direct synthesis from this compound is not explicitly detailed, related cyanoacetic esters are known to react with 1,2-dicarbonyl compounds or their equivalents in the presence of a base to form pyridazinone derivatives.[4]

A general pathway for pyrazole synthesis is shown below:

References

- 1. CN109503513B - One-pot synthesis method of febuxostat intermediate - Google Patents [patents.google.com]

- 2. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. US8969582B2 - Preparation of febuxostat - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Pd-C-induced catalytic transfer hydrogenation with triethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. rsc.org [rsc.org]

- 12. afinitica.com [afinitica.com]

The Strategic Role of Ethyl 2-(4-cyanophenyl)acetate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-cyanophenyl)acetate, a versatile bifunctional molecule, has emerged as a critical building block in the landscape of organic synthesis. Its unique structure, incorporating both a reactive ester and a synthetically malleable nitrile group, provides a valuable scaffold for the construction of complex molecular architectures. This technical guide delves into the core functionalities of this compound, presenting its synthesis, key reactions, and notable applications in the pharmaceutical industry. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are provided to offer a comprehensive resource for professionals in the field.

Physicochemical Properties and Specifications

This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized below, providing essential data for its handling, storage, and application in synthetic protocols.

| Property | Value |

| CAS Number | 1528-41-2 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Appearance | Solid |

| Melting Point | 90-94 °C |

| Boiling Point | 305 °C |

| Density | 1.11 g/cm³ |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[1] |

| IUPAC Name | This compound |

| Synonyms | 4-Cyanophenylacetic acid ethyl ester, Ethyl 4-cyanophenylacetate |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves a cyanation reaction of an appropriate halo-aromatic precursor. The protocol detailed below describes the synthesis from ethyl 2-(4-bromophenyl)acetate.

Experimental Protocol: Cyanation of Ethyl 2-(4-bromophenyl)acetate

This procedure outlines the nucleophilic substitution of the bromine atom with a cyanide group using copper(I) cyanide.

Materials:

-

Ethyl 2-(4-bromophenyl)acetate

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of ethyl 2-(4-bromophenyl)acetate (1.0 eq) in DMF, add copper(I) cyanide (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 140-150 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Molar Eq. | Typical Yield (%) |

| Ethyl 2-(4-bromophenyl)acetate | 243.10 | 1.0 | - |

| Copper(I) cyanide | 89.56 | 1.2 | - |

| This compound | 189.21 | - | 75-85 |

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Pharmaceutical Synthesis

This compound serves as a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs). The presence of both an ester and a nitrile group allows for a variety of chemical transformations, making it a valuable precursor for heterocyclic and other complex molecular frameworks.

Intermediate in the Synthesis of Febuxostat

Febuxostat is a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and chronic gout. While not a direct precursor, this compound is a key structural motif and can be elaborated into crucial intermediates for Febuxostat synthesis. A plausible synthetic disconnection suggests its utility in forming the cyanophenyl moiety of the final drug. A key step in many reported syntheses of Febuxostat involves the formation of a thiazole ring, for which a derivative of this compound can be a starting point. For instance, the synthesis of ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, a direct precursor to Febuxostat, can be envisioned starting from a suitably functionalized cyanophenyl acetic acid derivative.

Experimental Protocol: Hydrolysis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate to Febuxostat

This protocol details the final step in a common synthetic route to Febuxostat.

Materials:

-

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

-

Sodium hydroxide (NaOH)

-

n-Butanol

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

To a stirred solution of ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (1.0 eq) in n-butanol, add a solution of sodium hydroxide (3.0 eq) in water.

-

Heat the mixture to 35-40 °C and stir for 1-2 hours, monitoring the hydrolysis by TLC.

-

Cool the reaction mixture to room temperature and acidify to pH 1-2 with concentrated HCl.

-

The precipitated product is filtered, washed with a mixture of n-butanol and water, and dried under vacuum to afford Febuxostat.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Molar Eq. | Typical Yield (%) |

| Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | 344.42 | 1.0 | - |

| Sodium hydroxide | 40.00 | 3.0 | - |

| Febuxostat | 316.37 | - | >90 |

Febuxostat Synthesis Workflow:

Caption: Final step in the synthesis of Febuxostat from a key intermediate.

Mechanism of Action: Febuxostat and Xanthine Oxidase Inhibition

Febuxostat exerts its therapeutic effect by potently and selectively inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway. This inhibition blocks the conversion of hypoxanthine to xanthine and subsequently to uric acid, thereby reducing the production of uric acid in the body.[1][2][3]

Caption: Febuxostat's inhibition of xanthine oxidase in the uric acid pathway.

Potential Precursor in the Synthesis of Cetirizine

Cetirizine is a second-generation antihistamine used to treat allergies. The core structure of Cetirizine contains a (4-chlorophenyl)phenylmethylpiperazine moiety linked to an ethoxyacetic acid group. While direct synthesis from this compound is not the most common route, its structure lends itself to the synthesis of key intermediates. For example, the cyanophenyl group can be a precursor to a benzophenone derivative, a common starting material for Cetirizine synthesis.

A Plausible Synthetic Connection:

-

Hydrolysis and Decarboxylation: The ester and nitrile groups of this compound can be hydrolyzed to the corresponding carboxylic acid, followed by decarboxylation to yield 4-cyanotoluene.

-

Oxidation: The methyl group of 4-cyanotoluene can be oxidized to a carboxylic acid, yielding 4-cyanobenzoic acid.

-

Friedel-Crafts Acylation: 4-Cyanobenzoic acid can be converted to its acid chloride and then used in a Friedel-Crafts acylation with chlorobenzene to form a cyanobenzophenone intermediate.

-

Further Elaboration: This intermediate can then be carried forward through established synthetic routes to Cetirizine.

Mechanism of Action: Cetirizine as a Histamine H1 Receptor Antagonist

Cetirizine is a selective antagonist of the peripheral histamine H1 receptor.[][5] During an allergic response, histamine is released from mast cells and binds to H1 receptors, leading to symptoms like itching, sneezing, and vasodilation. Cetirizine competitively blocks histamine from binding to these receptors, thereby alleviating the symptoms of the allergic reaction.[]

Caption: Cetirizine's antagonism of the histamine H1 receptor.

Other Synthetic Transformations

The reactivity of the ester and nitrile functionalities in this compound opens avenues for various other synthetic transformations, making it a versatile tool for medicinal chemists.

-

Hydrolysis: The ethyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, 2-(4-cyanophenyl)acetic acid, which can be used in amide bond forming reactions.

-

Reduction: The nitrile group can be reduced to a primary amine, providing a key functional group for further derivatization.

-

Cyclization Reactions: The active methylene group adjacent to the ester and the aromatic ring can participate in various condensation and cyclization reactions to form heterocyclic systems.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is prominently demonstrated in its role as a precursor to important pharmaceutical agents. The ability to selectively manipulate its ester and nitrile functionalities provides a strategic advantage in the design and execution of complex synthetic routes. This guide has provided a technical overview of its synthesis, key applications, and the biological relevance of the molecules derived from it, underscoring its significance for researchers and professionals in the field of drug discovery and development.

References

The Versatile Intermediate: A Technical Guide to Ethyl 2-(4-cyanophenyl)acetate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-cyanophenyl)acetate is a key organic intermediate characterized by a reactive methylene group, an ester, and a cyano-substituted aromatic ring.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry for the synthesis of a variety of heterocyclic compounds with therapeutic potential. While its direct application as a starting material for major commercialized active pharmaceutical ingredients (APIs) is not extensively documented in publicly available literature, its utility in the construction of biologically active scaffolds, particularly pyrazole derivatives, is a subject of significant interest in drug discovery. This technical guide provides an in-depth overview of the synthesis, chemical properties, and a key application of the closely related and functionally analogous ethyl cyanoacetate in the preparation of pyrazole-based compounds, which are prominent in many marketed drugs.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | [3] |

| Molecular Weight | 189.21 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | 98% | [3] |

| InChI | InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7H2,1H3 | [3] |

| InChI Key | DFEWKWBIPMKGFG-UHFFFAOYSA-N | [3] |

| SMILES | CCOC(=O)Cc1ccc(cc1)C#N | [1] |

Synthesis of this compound

A common synthetic route to this compound involves the cyanation of an aryl bromide precursor. The following table summarizes a typical laboratory-scale synthesis.

| Reactant | Molecular Weight | Quantity | Moles |

| Ethyl 4-bromophenylacetate | 243.09 g/mol | 423.7 g | 1.74 |

| Copper(I) Cyanide (CuCN) | 89.56 g/mol | 214 g | 2.39 |

| N-Methyl-2-pyrrolidone (NMP) | 99.13 g/mol | 2.1 L | - |

Experimental Protocol:

-

Under a nitrogen atmosphere, charge a reactor with ethyl 4-bromophenylacetate (423.7 g) and N-Methyl-2-pyrrolidone (NMP) (2.1 L).

-

Add Copper(I) Cyanide (CuCN) (214 g) to the mixture.

-

Heat the reaction mixture to 200°C and maintain at reflux for 4 hours. Monitor the reaction progress by in-process control (IPC).

-

After completion, cool the reaction to room temperature.

-

Add ethyl acetate (2.1 L) and a saturated aqueous solution of ammonium chloride (NH₄Cl) (2.1 L).

-

Filter the mixture. Separate the organic layer and wash it with saturated aqueous NH₄Cl (2.1 L).

-

Extract the combined aqueous layers with ethyl acetate (1.2 L).

-

Combine all organic layers and wash with a saturated aqueous solution of sodium chloride (NaCl) (1.2 L).

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

To the concentrated residue, add ethyl acetate (200 ml) and petroleum ether (2 L).

-

Stir the resulting slurry for 30 minutes.

-

Filter the solid product and dry to obtain this compound.

Yield: 220 g (67.9%)

Application in the Synthesis of Bioactive Heterocycles: The Pyrazole Scaffold

The cyanophenyl acetate moiety is a versatile precursor for the synthesis of various heterocyclic systems. A prominent example is the use of the functionally similar ethyl cyanoacetate in multicomponent reactions to generate highly substituted pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds that are present in a wide range of pharmaceuticals.[2]

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A one-pot, four-component reaction demonstrates the utility of ethyl cyanoacetate in constructing complex heterocyclic scaffolds with potential biological activity.[2]

| Reactant | Role |

| Enaminone | Starting material |

| Benzaldehyde | Aldehyde component |

| Hydrazine Dihydrochloride | Nitrogen source for pyrazole ring |

| Ethyl Cyanoacetate | Active methylene compound |

| Ammonium Acetate | Catalyst |

| Water | Solvent |

Experimental Protocol: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives[2]

-

Prepare a stirred suspension of hydrazine dihydrochloride (10 mmol) and ammonium acetate (1 g) in water (20 ml).

-

To this suspension, add the enaminone (10 mmol), benzaldehyde (10 mmol), and ethyl cyanoacetate (10 mmol).

-

Heat the reaction mixture at reflux for 1 hour.

-

Allow the mixture to cool to room temperature.

-

Collect the resulting precipitate by filtration.

-

Crystallize the crude product from ethanol to yield the analytically pure pyrazolo[3,4-b]pyridine derivative.

Reaction Workflow

Caption: Workflow for the synthesis of pyrazolo[3,4-b]pyridine derivatives.

Proposed Reaction Mechanism

The formation of the pyrazolo[3,4-b]pyridine scaffold is proposed to proceed through a series of interconnected reactions.

Caption: Proposed mechanism for pyrazolo[3,4-b]pyridine synthesis.

Conclusion

This compound and its analogs are valuable intermediates in pharmaceutical research and development. Their chemical reactivity allows for the efficient construction of complex heterocyclic molecules, such as the pyrazole derivatives highlighted in this guide. The ability to participate in multicomponent reactions makes them particularly attractive for the generation of compound libraries for high-throughput screening in drug discovery programs. Further exploration of the synthetic potential of this compound is warranted to uncover novel bioactive compounds that could address unmet medical needs.

References

An In-depth Technical Guide to Ethyl 2-(4-cyanophenyl)acetate (CAS: 1528-41-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-cyanophenyl)acetate is a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its role in drug discovery, particularly as a precursor to the xanthine oxidase inhibitor, Febuxostat. Spectroscopic data is presented in a structured format for easy reference, and a detailed visualization of the relevant biological pathway is provided to illustrate its therapeutic context.

Chemical and Physical Properties

This compound is an organic compound that can appear as a solid or a colorless to pale yellow liquid.[1][2] It is characterized by the presence of an ethyl ester and a cyanophenyl group.[3] This compound is soluble in organic solvents like ethanol and ether but has limited solubility in water.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1528-41-2 | [2][3] |

| Molecular Formula | C₁₁H₁₁NO₂ | [2][3] |

| Molecular Weight | 189.21 g/mol | [2][4] |

| Appearance | Solid or colorless to pale yellow liquid | [1][2] |

| Melting Point | 90-94°C | [4] |

| Boiling Point | 305°C | [4] |

| Density | 1.11 g/cm³ | [4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Cyanophenylacetic acid ethyl ester, Ethyl 4-cyanophenylacetate | [2][3] |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.63 | d | 2H | Ar-H |

| 7.41 | d | 2H | Ar-H |

| 4.18 | q | 2H | -OCH₂CH₃ |

| 3.68 | s | 2H | -CH₂-Ar |

| 1.26 | t | 3H | -OCH₂CH₃ |

Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 170.0 | C=O (Ester) |

| 139.5 | Quaternary Ar-C |

| 132.5 | Ar-CH |

| 129.9 | Ar-CH |

| 118.6 | C≡N |

| 111.4 | Quaternary Ar-C |

| 61.6 | -OCH₂CH₃ |

| 40.8 | -CH₂-Ar |

| 14.1 | -OCH₂CH₃ |

Table 4: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2230 | C≡N stretch |

| ~1735 | C=O stretch (Ester) |

| ~1608, 1508 | C=C stretch (Aromatic) |

| ~1240, 1180 | C-O stretch (Ester) |

| ~2980 | C-H stretch (Aliphatic) |

| ~3050 | C-H stretch (Aromatic) |

Table 5: Mass Spectrometry Data

| m/z | Fragmentation |

| 189 | [M]⁺ |

| 144 | [M - OCH₂CH₃]⁺ |

| 116 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the cyanation of ethyl 4-bromophenylacetate.[5]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Ethyl 4-bromophenylacetate

-

Copper(I) cyanide (CuCN)

-

N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether (PE)

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, combine ethyl 4-bromophenylacetate (423.7 g) and N-Methyl-2-pyrrolidone (2.1 L).[6]

-

Add copper(I) cyanide (214 g) to the mixture.[6]

-

Heat the reaction mixture to 200°C and maintain at this temperature with stirring for 4 hours.[6]

-

Monitor the reaction progress using a suitable analytical technique (e.g., IPC).[6]

-

After completion, cool the reaction mixture to room temperature.[6]

-

Add ethyl acetate (2.1 L) and a saturated aqueous solution of ammonium chloride (2.1 L) and filter the mixture.[6]

-

Separate the organic layer and wash it with a saturated aqueous solution of ammonium chloride (2.1 L).[6]

-

Extract the combined aqueous layers with ethyl acetate (1.2 L).[6]

-

Combine all organic layers and wash with a saturated aqueous solution of sodium chloride (1.2 L).[6]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[6]

-

Concentrate the dried organic layer under reduced pressure.[6]

-

To the concentrated residue, add ethyl acetate (200 ml) and petroleum ether (2 L) and stir for 30 minutes.[6]

-

Filter the resulting solid and dry to obtain this compound (yield: 220 g, 67.9%).[6]

Purification Protocols

3.2.1. Column Chromatography

Workflow for Column Chromatography Purification:

Caption: General workflow for purification by column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing the polarity).

-

Procedure:

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with the mobile phase, gradually increasing the concentration of ethyl acetate.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

3.2.2. Recrystallization

-

Solvent System: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.

-

Procedure:

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

If any insoluble impurities remain, perform a hot filtration.

-

Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point).

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, which will induce the formation of crystals.

-

For maximum yield, the flask can be placed in an ice bath to further cool the solution.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.

-

Dry the crystals thoroughly to remove any residual solvent.

-

Role in Drug Development and Signaling Pathway Visualization

This compound is a crucial intermediate in the synthesis of Febuxostat, a potent and selective inhibitor of xanthine oxidase.[7][8][9][10] Xanthine oxidase is a key enzyme in the purine degradation pathway, responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1][2][5][11][12][13][14][15][16][17][18] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of urate crystals in the joints, causing the painful inflammatory condition known as gout.[1][5][13]

Febuxostat acts by non-competitively blocking the molybdenum pterin center, the active site of xanthine oxidase, thereby inhibiting the production of uric acid.[11][19]

The following diagram illustrates the purine degradation pathway and the mechanism of action of Febuxostat, highlighting the importance of this compound as a building block for this therapeutic agent.

Caption: Xanthine oxidase inhibition by Febuxostat.

Safety Information

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.[3]

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and significant applications in pharmaceutical synthesis. This guide has provided a detailed overview of its characteristics, synthesis, and purification, along with its crucial role as a precursor to the gout medication Febuxostat. The provided experimental protocols and spectroscopic data serve as a practical resource for researchers and professionals in the field of drug development and organic chemistry.

References

- 1. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. chembk.com [chembk.com]

- 5. What is the mechanism of Febuxostat? [synapse.patsnap.com]

- 6. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. data.epo.org [data.epo.org]

- 9. CN102936230A - New preparation method of febuxostat - Google Patents [patents.google.com]

- 10. CN102002017A - Method for preparing febuxostat intermediate - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. The complete catalytic mechanism of xanthine oxidase: a computational study - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]

- 14. benchchem.com [benchchem.com]

- 15. droracle.ai [droracle.ai]

- 16. droracle.ai [droracle.ai]

- 17. quora.com [quora.com]

- 18. youtube.com [youtube.com]

- 19. Febuxostat - Wikipedia [en.wikipedia.org]

Starting materials for "Ethyl 2-(4-cyanophenyl)acetate" synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes for Ethyl 2-(4-cyanophenyl)acetate, a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document provides a comparative analysis of common synthetic strategies, focusing on starting materials, reaction efficiency, and experimental protocols to aid researchers in selecting the most suitable method for their applications.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary approaches: the cyanation of a pre-existing phenylacetate scaffold and the esterification of 4-cyanophenylacetic acid. Each method offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall yield.

Cyanation of Ethyl 4-bromophenylacetate

This widely utilized method involves a nucleophilic substitution reaction where the bromide on the aromatic ring of Ethyl 4-bromophenylacetate is displaced by a cyanide group. Common cyanide sources for this transformation include copper(I) cyanide and zinc cyanide.

Esterification of 4-Cyanophenylacetic Acid

This straightforward approach involves the direct esterification of 4-cyanophenylacetic acid with ethanol in the presence of an acid catalyst. This method is often favored when 4-cyanophenylacetic acid is readily available or easily synthesized.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for the key synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

| Synthetic Route | Starting Materials | Key Reagents & Conditions | Typical Yield (%) | Purity | Advantages | Disadvantages |

| Cyanation | Ethyl 4-bromophenylacetate[1][2][3] | Cuprous Cyanide (CuCN), N-Methyl-2-pyrrolidone (NMP), 200°C[2][3] | 67.9%[2][3] | Not specified | Direct conversion from a common building block. | High reaction temperature, use of a toxic cyanide source. |

| Esterification | 4-Cyanophenylacetic acid, Ethanol | Thionyl chloride or Sulfuric acid, Room Temperature to Reflux[4] | ~98% (for methyl ester)[4] | High | Mild reaction conditions, high yield. | Requires the synthesis or purchase of 4-cyanophenylacetic acid. |

Experimental Protocols

Protocol 1: Cyanation of Ethyl 4-bromophenylacetate with Cuprous Cyanide

This protocol is adapted from established literature procedures.[2][3]

Materials:

-

Ethyl 4-bromophenylacetate (423.7 g)

-

Cuprous Cyanide (CuCN) (214 g)

-

N-Methyl-2-pyrrolidone (NMP) (2.1 L)

-

Ethyl acetate

-

Saturated aqueous Ammonium Chloride (NH4Cl) solution

-

Saturated aqueous Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Petroleum Ether (PE)

Procedure:

-

To a reaction vessel under a nitrogen atmosphere, add Ethyl 4-bromophenylacetate and NMP.

-

Add Cuprous Cyanide to the mixture.

-

Heat the reaction mixture to 200°C and maintain at reflux with stirring for 4 hours. Monitor the reaction progress by a suitable analytical method (e.g., IPC).

-

After completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate and a saturated aqueous solution of NH4Cl.

-

Filter the mixture. Separate the organic layer and wash it with a saturated aqueous NH4Cl solution.

-

Extract the combined aqueous layers with ethyl acetate.

-

Combine all organic layers and wash with a saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

To the residue, add ethyl acetate and petroleum ether, stir for 30 minutes, filter, and dry the solid to obtain this compound.

Protocol 2: Esterification of 4-Cyanophenylacetic Acid

This is a general procedure for the synthesis of the corresponding methyl ester, which can be adapted for the ethyl ester by substituting methanol with ethanol.[4]

Materials:

-

4-Cyanophenylacetic acid (1 eq)

-

Ethanol

-

Thionyl chloride (1.5 eq) or concentrated Sulfuric Acid

-

Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure using Thionyl Chloride:

-

In an ice-cold solution of 4-cyanophenylacetic acid in ethanol, add thionyl chloride dropwise.

-

Stir the reaction mixture for 12 hours.

-

After the reaction is complete, evaporate the ethanol.

-

Slowly quench the reaction by adding a saturated sodium bicarbonate solution.

-

Extract the product three times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

Procedure using Sulfuric Acid:

-

To a solution of 4-cyanophenylacetic acid in ethanol, slowly add concentrated sulfuric acid dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

After completion, cool the mixture to room temperature and adjust the pH to 8 with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to give this compound.

Synthetic Pathway Diagrams

The following diagrams illustrate the logical flow of the described synthetic routes.

Caption: Cyanation of Ethyl 4-bromophenylacetate.

Caption: Esterification of 4-Cyanophenylacetic acid.

References

"Ethyl 2-(4-cyanophenyl)acetate" molecular structure and weight

An In-depth Technical Guide to Ethyl 2-(4-cyanophenyl)acetate

This guide provides a comprehensive overview of this compound, a key organic intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. The document details the molecule's structure, physicochemical properties, a standard synthesis protocol, and a visual representation of its synthesis pathway.

Molecular Structure and Properties

This compound is an organic compound featuring an ethyl ester functional group and a cyanophenyl moiety.[1] Its chemical structure consists of a benzene ring substituted with a cyano group and an ethyl acetate group at the para (1,4) positions. The presence of the cyano group and the ester functional group makes it a versatile building block in the synthesis of more complex molecules and active pharmaceutical ingredients.[1]

The molecular structure is represented by the SMILES string CCOC(=O)Cc1ccc(cc1)C#N.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂[2][3][4][5] |

| Molecular Weight | 189.21 g/mol [2][3][4] |

| CAS Number | 1528-41-2[1][4] |

| Appearance | Solid[2] |

| Melting Point | 90-94 °C[3][6] |

| Boiling Point | 305 °C[3][6] |

| Density | 1.11 g/cm³[3][6] |

| Flash Point | 141 °C[3][6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.[1] |

| InChI Key | DFEWKWBIPMKGFG-UHFFFAOYSA-N[2] |

Experimental Protocol: Synthesis

A common method for the preparation of this compound is via a cyanation reaction using ethyl 4-bromophenylacetate as the starting material.[3][7] This procedure is a well-established method for introducing a nitrile group onto an aromatic ring.

Objective: To synthesize this compound from Ethyl 4-bromophenylacetate.

Materials:

-

Ethyl 4-bromophenylacetate (423.7 g)

-

N-Methyl-2-pyrrolidone (NMP) (2.1 L)

-

Copper(I) cyanide (CuCN) (214 g)

-

Ethyl acetate (2.1 L + 1.2 L)

-

Saturated ammonium chloride (NH₄Cl) aqueous solution (2.1 L)

-

Saturated sodium chloride (NaCl) aqueous solution (1.2 L)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum Ether (PE) (2 L)

-

Reactor with nitrogen inlet, condenser, and stirrer

Procedure: [3]

-

Under a nitrogen atmosphere, add ethyl 4-bromophenylacetate (423.7 g), NMP (2.1 L), and CuCN (214 g) to the reactor.

-

Heat the mixture to 200°C to achieve reflux.

-

Maintain stirring at this temperature for 4 hours. The reaction progress can be monitored using an appropriate in-process control (IPC) method.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add ethyl acetate (2.1 L) and a saturated aqueous solution of NH₄Cl (2.1 L) to the reactor and stir.

-

Filter the resulting mixture. Separate the organic layer.

-

Wash the organic layer with a saturated NH₄Cl solution (2.1 L).

-

Extract the combined aqueous layers with ethyl acetate (1.2 L).

-

Combine all organic layers and wash with a saturated NaCl aqueous solution (1.2 L).

-

Separate the organic layer and dry it over anhydrous Na₂SO₄.

-

Concentrate the dried organic solution under reduced pressure.

-

To the concentrated residue, add ethyl acetate (200 ml) and petroleum ether (2 L) and stir for 30 minutes to induce precipitation.

-

Filter the solid product and dry it to obtain this compound.

Visualization of Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis protocol described above.

Caption: Workflow for the synthesis of this compound.

References

- 1. CAS 1528-41-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 1528-41-2 [chemicalbook.com]

- 5. This compound,1528-41-2_成都傲飞生物化学品有限责任公司 [afbiochem.com.cn]

- 6. CAS # 1528-41-2, Ethyl (4-cyanophenyl)acetate, (4-Cyanophenyl)acetic acid ethyl ester, 4-Cyanobenzeneacetic acid ethyl ester, NSC 130982 - chemBlink [chemblink.com]

- 7. This compound CAS#: 1528-41-2 [amp.chemicalbook.com]

The Therapeutic Potential of Ethyl 2-(4-cyanophenyl)acetate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The versatile chemical scaffold of ethyl 2-(4-cyanophenyl)acetate has emerged as a promising starting point for the development of a diverse range of therapeutic agents. Its derivatives have demonstrated significant potential in several key areas of drug discovery, including oncology, inflammation, and neurodegenerative diseases. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanisms of action of these derivatives, with a focus on quantitative data and detailed experimental methodologies.

Anticancer Applications: Thiazole and Pyrazoline Derivatives

Derivatives of this compound have shown notable efficacy as anticancer agents, particularly in the form of thiazole and pyrazoline heterocyclic structures. These compounds often exert their effects through the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.

4-Cyanophenyl Substituted Thiazol-2-ylhydrazones

A significant class of anticancer agents derived from a related precursor, α-bromo-4-cyanoacetophenone, are 4-cyanophenyl substituted thiazol-2-ylhydrazones. These compounds have demonstrated potent growth-inhibitory effects against various cancer cell lines.[1]

Table 1: Anticancer Activity of 4-Cyanophenyl Thiazol-2-ylhydrazone Derivatives [1]

| Compound ID | Structure | Cancer Cell Line | GI50 (µM) |

| 3f | 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 (Breast) | 1.0 ± 0.1 |

| HCT-116 (Colon) | 1.6 ± 0.1 | ||

| 3a' | 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 (Breast) | 1.7 ± 0.3 |

| 3b' | (2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 (Colon) | 1.6 ± 0.2 |

| 3n | 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 (Colon) | 1.1 ± 0.5 |

| 3w | 2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 (Colon) | 1.5 ± 0.8 |

Mechanism of Action: Studies have indicated that these thiazole derivatives induce cancer cell death through a caspase-dependent apoptotic pathway.[2]

Experimental Protocols:

Synthesis of 4-Cyanophenyl-2-hydrazinylthiazoles: [1] This synthesis is a single-step cyclization reaction.

-

Starting Materials: Substituted thiosemicarbazones and α-bromo-4-cyanoacetophenone.

-

Reaction Conditions: The reactants are typically refluxed in a suitable solvent such as ethanol.

-

Work-up: The resulting solid product is filtered, washed, and can be purified by recrystallization.

MTT Assay for Cytotoxicity: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Plating: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualization of Experimental Workflow:

MTT Assay Workflow Diagram

Anti-inflammatory Activity: Pyrimidine Derivatives

The core structure of this compound can be utilized in the synthesis of pyrimidine derivatives, which have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory and COX-2 Inhibitory Activity of Pyrimidine Derivatives [3]

| Compound ID | Structure | In vivo Anti-inflammatory Activity (ED50, µM) | In vitro COX-2 Inhibition (IC50, µM) |

| 76 | Cycloheptene-fused thiopyrimidine | 1.61 ± 0.0001 | 0.14 ± 0.0002 |

| 77 | Cycloheptene-fused thiopyrimidine | 1.56 ± 0.0001 | 0.12 ± 0.0001 |

| 78 | Cyclohexene-fused thiopyrimidine | 1.67 ± 0.0001 | 0.17 ± 0.0003 |

| 79 | Cyclohexene-fused thiopyrimidine | 1.71 ± 0.0002 | 0.20 ± 0.0005 |

| Indomethacin | (Reference) | 9.568 ± 0.00078 | 2.63 ± 0.0005 |

| Celecoxib | (Reference) | - | 0.30 ± 0.0004 |

Mechanism of Action: The anti-inflammatory effects of these pyrimidine derivatives are attributed to their selective inhibition of the COX-2 enzyme, which is a key mediator of inflammation and pain.

Experimental Protocols:

Synthesis of Pyrimidine Derivatives: [4]

-

Condensation: Ethyl cyanoacetate is condensed with thiourea in the presence of a base like sodium ethoxide to form 6-amino-2-thioxo-1H-pyrimidine-4-one.

-

Further Reactions: This intermediate can then be reacted with various reagents, such as aldehydes and primary amines, to generate a library of substituted pyrimidine derivatives.

Carrageenan-Induced Paw Edema in Rats: [5][6] This is a standard in vivo model to screen for acute anti-inflammatory activity.

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Compound Administration: The test compound is administered, usually intraperitoneally or orally, at a specific time before the induction of inflammation.

-

Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the rat's hind paw.

-

Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Visualization of Signaling Pathway:

COX-2 Inhibition Pathway

Neurodegenerative Diseases: Oxadiazole Derivatives

The 4-cyanophenyl moiety of the core structure is a valuable precursor for the synthesis of 1,2,4-oxadiazole derivatives, which have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease by inhibiting acetylcholinesterase (AChE).

Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of 1,2,4-Oxadiazole Derivatives [7]

| Compound ID | Structure | AChE IC50 (µM) | BuChE IC50 (µM) |

| 6n | 5-(1-(4-chlorobenzyl)piperidin-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole | > 100 | 5.07 |

| Donepezil | (Reference) | - | - |

Mechanism of Action: By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function in Alzheimer's disease. Some derivatives also show selectivity for BuChE, another enzyme involved in acetylcholine metabolism.

Experimental Protocols:

Synthesis of 1,2,4-Oxadiazole Derivatives: [8]

-

Amidoxime Formation: The nitrile group of a 4-cyanophenyl derivative can be converted to an amidoxime by reaction with hydroxylamine.

-

Cyclization: The amidoxime is then cyclized with a carboxylic acid derivative (e.g., an acyl chloride or ester) in the presence of a coupling agent or under heating to form the 1,2,4-oxadiazole ring.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method): [3][9]

-

Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme.

-

Procedure: a. Incubate the enzyme with the test compound for a set period. b. Initiate the reaction by adding the substrate, acetylthiocholine. c. The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product.

-

Measurement: The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme activity. The inhibitory activity of the test compound is determined by the reduction in the rate of color formation.

Visualization of Logical Relationship:

Mechanism of AChE Inhibition

References

- 1. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inotiv.com [inotiv.com]

- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

"Ethyl 2-(4-cyanophenyl)acetate" Knoevenagel condensation protocol

Application Notes and Protocols for the Knoevenagel Condensation

Topic: Synthesis of Ethyl 2-cyano-3-(4-cyanophenyl)acrylate via Knoevenagel Condensation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, pivotal for the formation of carbon-carbon double bonds.[1][2][3] This reaction involves the condensation of a carbonyl compound, typically an aldehyde or ketone, with an active methylene compound in the presence of a basic catalyst.[4][5] The resulting α,β-unsaturated products are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and functional polymers.[1][2] This document provides a detailed protocol for the Knoevenagel condensation of 4-cyanobenzaldehyde with ethyl 2-cyanoacetate to synthesize ethyl 2-cyano-3-(4-cyanophenyl)acrylate, a versatile building block in medicinal chemistry and materials science.

Reaction Scheme

The Knoevenagel condensation between 4-cyanobenzaldehyde and ethyl 2-cyanoacetate proceeds via a base-catalyzed mechanism to yield ethyl 2-cyano-3-(4-cyanophenyl)acrylate.

Scheme 1: Knoevenagel condensation of 4-cyanobenzaldehyde and ethyl 2-cyanoacetate.

Data Presentation

The following table summarizes various catalytic systems and conditions reported for Knoevenagel condensations of aromatic aldehydes with ethyl cyanoacetate, which are applicable to the synthesis of ethyl 2-cyano-3-(4-cyanophenyl)acrylate.

| Catalyst | Aldehyde Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Piperidine | 4-Fluorobenzaldehyde | Ethanol | Reflux | 3-6 h | - | [4] |

| DABCO / [HyEtPy]Cl | 4-Fluorobenzaldehyde | Water | 50 | 40 min | up to 97 | [4] |

| Diisopropylethylammonium acetate (DIPEAc) | Aromatic aldehydes | Hexane | 65-70 | 3-6 h | 91-96 | [6][7] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / Water | Benzaldehyde | Water | Room Temp. | 20 min | 96 | [8] |

| SeO₂/ZrO₂ | 4-Nitrobenzaldehyde | Water | Room Temp. | 0.5 h | - | [1] |

| Triphenylphosphine (TPP) | Aromatic aldehydes | Solvent-free | - | - | Excellent | [9] |

| [Aemim]Br (Ionic Liquid) | Benzaldehyde | None | 25 | - | Good | [10] |

Note: Yields are as reported in the literature for the specified substrates and may vary for the reaction of 4-cyanobenzaldehyde.

Experimental Protocols

This section provides a detailed methodology for the synthesis of ethyl 2-cyano-3-(4-cyanophenyl)acrylate.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

-

Reactant Preparation: To a round-bottom flask equipped with a reflux condenser, add 4-cyanobenzaldehyde (1.0 eq), ethyl 2-cyanoacetate (1.05 eq), and absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[4]

-

Work-up: Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

-

Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: DIPEAc-Catalyzed Condensation in Hexane [6][7]

-

Reactant Preparation: In a suitable reaction flask, combine 4-cyanobenzaldehyde (1 mmol), ethyl 2-cyanoacetate (1 mmol), and hexane (10 ml).

-

Catalyst Addition: Add diisopropylethylammonium acetate (DIPEAc) (0.1 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to 65-70 °C.

-